molecular formula C2H3IO3S B14194940 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one CAS No. 922499-17-0

4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one

Katalognummer: B14194940
CAS-Nummer: 922499-17-0
Molekulargewicht: 234.02 g/mol
InChI-Schlüssel: IZIPDQUQALVIFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one is an organoiodine compound characterized by the presence of an iodine atom attached to a dioxathiolan ring

Vorbereitungsmethoden

The synthesis of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a dioxathiolan precursor using iodine or an iodine-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .

Analyse Chemischer Reaktionen

4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The dioxathiolan ring can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one involves its interaction with specific molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one include other organoiodine compounds such as 4-Iodopyrazole and 4-Iodo-L-phenylalanine. These compounds share the presence of an iodine atom but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its dioxathiolan ring, which imparts distinct chemical properties and reactivity .

Eigenschaften

CAS-Nummer

922499-17-0

Molekularformel

C2H3IO3S

Molekulargewicht

234.02 g/mol

IUPAC-Name

4-iodo-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C2H3IO3S/c3-2-1-5-7(4)6-2/h2H,1H2

InChI-Schlüssel

IZIPDQUQALVIFB-UHFFFAOYSA-N

Kanonische SMILES

C1C(OS(=O)O1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.